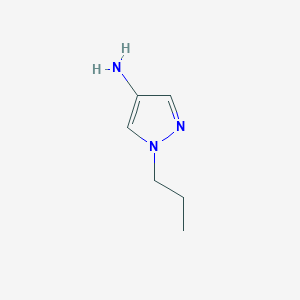

1-propyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDDBNVQWLCYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006483-43-7 | |

| Record name | 1-propyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and molecular weight of 1-propyl-1H-pyrazol-4-amine

The following technical guide details the chemical properties, synthesis, and application of 1-propyl-1H-pyrazol-4-amine .

Executive Summary

This compound (CAS: 1006483-43-7) is a critical heterocyclic building block utilized primarily in the synthesis of ATP-competitive kinase inhibitors. Distinguished by its electron-rich pyrazole core and a propyl chain that modulates lipophilicity, this compound serves as a scaffold for targeting enzymes such as CDK2 , JAK2 , and Pim-1 .

Unlike its isomer (5-amine), the 4-amine variant offers a linear conjugation vector, making it an ideal "linker" motif in fragment-based drug design (FBDD). This guide provides a validated physicochemical profile, a scalable synthesis protocol, and structural insights for medicinal chemists.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule consists of a pyrazole ring substituted at the N1 position with a propyl chain and at the C4 position with a primary amino group.

Identity Data

| Parameter | Value |

| IUPAC Name | This compound |

| Common Name | 1-Propyl-4-aminopyrazole |

| CAS Number (Free Base) | 1006483-43-7 |

| CAS Number (HCl Salt) | 1390654-83-7 |

| Molecular Formula | |

| Molecular Weight | 125.17 g/mol |

| SMILES | CCCn1cc(cn1)N |

Physical Properties

| Property | Data | Note |

| Physical State | Viscous oil or low-melting solid | Hygroscopic; often handled as HCl salt (solid). |

| Boiling Point | ~260°C (Predicted) | Decomposes at high T; vacuum distillation recommended. |

| pKa (Conjugate Acid) | ~4.5 - 5.0 (Estimate) | The C4-amino group is aniline-like; the N2 ring nitrogen is the primary basic site. |

| LogP | 0.85 (Predicted) | Propyl group increases lipophilicity vs. methyl analogs (LogP ~0.2), improving cell permeability. |

| Solubility | DMSO, Methanol, DCM | Free base is sparingly soluble in water; HCl salt is water-soluble. |

Structural Visualization

The following diagram illustrates the core chemical structure and key reactive centers.[1][2]

Figure 1: Functional map of this compound showing the lipophilic tail (N1) and reactive amine handle (C4).[3][4][5]

Validated Synthesis Protocol

Expert Insight: While 5-aminopyrazoles are typically synthesized via the condensation of hydrazines with

Reaction Pathway[4][8]

-

Alkylation: Nucleophilic substitution of propyl halide by 4-nitropyrazole.

-

Reduction: Catalytic hydrogenation of the nitro group to the primary amine.

Figure 2: Two-step synthesis route ensuring regiospecificity via the symmetric 4-nitropyrazole precursor.

Detailed Methodology

This protocol is designed for gram-scale synthesis in a research laboratory.

Step 1: Synthesis of 1-Propyl-4-nitropyrazole

-

Reagents: 4-Nitro-1H-pyrazole (1.0 eq), 1-Bromopropane (1.2 eq), Cesium Carbonate (

, 1.5 eq). -

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 4-nitro-1H-pyrazole in DMF under

atmosphere. -

Add

and stir for 15 minutes to deprotonate the pyrazole (forming the pyrazolate anion). -

Add 1-bromopropane dropwise. Heat to 60°C for 4-6 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: Since the starting pyrazole is symmetric (tautomeric equilibrium), alkylation at either nitrogen yields the same product, 1-propyl-4-nitropyrazole.

-

Step 2: Reduction to this compound

-

Reagents: 1-Propyl-4-nitropyrazole, Hydrogen gas (

, balloon pressure), 10% Pd/C (10 wt%). -

Procedure:

-

Dissolve the nitro intermediate in MeOH.

-

Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).

-

Purge system with

and stir at Room Temperature (RT) for 2-4 hours. -

Monitoring: Monitor by TLC or LC-MS for disappearance of the nitro peak.

-

Isolation: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain the amine as an oil.

-

Salt Formation (Optional): Treat with 4M HCl in dioxane to precipitate the stable dihydrochloride salt (CAS 1390654-83-7).

-

Applications in Drug Discovery

This compound is a privileged scaffold in kinase inhibitor design. The pyrazole ring serves as a bioisostere for phenyl or pyridine rings, often improving solubility and metabolic stability.

Kinase Targeting Logic

-

CDK2 Inhibitors: The 4-amino group forms critical hydrogen bonds with the hinge region of Cyclin-Dependent Kinase 2 (CDK2). The propyl group occupies the hydrophobic pocket, improving potency compared to methyl analogs [1].

-

JAK/TYK2 Inhibitors: Used as a linker to connect the hinge-binding motif to the solvent-exposed tail, modulating selectivity profiles [2].

Structural Isomerism Alert

Researchers must distinguish between the 4-amine and 5-amine isomers.

-

4-Amine (This Compound): Linear geometry; amino group is para to the C-H bond between nitrogens. Used for linear extension in active sites.

-

5-Amine: Bent geometry; amino group is adjacent to the alkylated nitrogen. Often leads to steric clashes in specific kinase pockets.

Figure 3: Therapeutic mapping of the scaffold in oncology and immunology.

Handling and Safety Data

-

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: The free base is sensitive to oxidation (air-sensitive). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The hydrochloride salt is stable at room temperature but is hygroscopic; store in a desiccator.

-

Stability: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. PubMed. Available at: [Link]

- Inhibitors of JAK2 (Patent WO2024137548A2).Google Patents.

-

Regioselective Synthesis of Aminopyrazoles. Journal of Organic Chemistry. Available at: [Link]

-

PubChem Compound Summary: 1H-pyrazol-4-amine. National Library of Medicine. Available at: [Link]

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

Pharmacophore modeling of 1-propyl-1H-pyrazol-4-amine based inhibitors

An In-Depth Technical Guide to Pharmacophore Modeling of 1-Propyl-1H-Pyrazol-4-Amine Based Inhibitors

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and presence in numerous approved drugs.[1][2] This guide provides an in-depth exploration of pharmacophore modeling as a pivotal computational strategy for designing and discovering novel inhibitors based on the this compound core. We will dissect the underlying principles, from the rationale behind choosing this specific scaffold to the rigorous, step-by-step execution and validation of both ligand- and structure-based pharmacophore models. This document is intended for researchers, medicinal chemists, and computational scientists engaged in modern drug discovery, offering field-proven insights to bridge theoretical modeling with practical application.

The Rationale: Why this compound?

The pyrazole ring system is a five-membered heterocycle that has garnered immense interest in drug discovery for its unique combination of physicochemical properties.[3] Its aromatic character, coupled with the presence of two nitrogen atoms, allows it to act as both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N).[2] This dual capacity is critical for establishing key interactions within the active sites of biological targets, particularly protein kinases.

Kinases, which regulate cellular processes by phosphorylating proteins, are a major class of drug targets, especially in oncology.[1] Many kinase inhibitors are designed to be ATP-competitive, meaning they occupy the same binding pocket as adenosine triphosphate (ATP). The pyrazole scaffold is an excellent bioisostere for the adenine core of ATP, allowing it to form similar hydrogen bonding patterns with the "hinge region" of the kinase active site, a critical interaction for potent inhibition.[4][5]

The this compound scaffold offers specific advantages:

-

N1-Propyl Group: The propyl substitution at the N1 position can be strategically utilized to probe deeper into hydrophobic pockets within the ATP binding site, potentially enhancing both potency and selectivity.

-

C4-Amine Group: The amine at the C4 position serves as a crucial vector for synthetic elaboration. It provides a reactive handle to introduce a wide variety of substituents that can engage with different regions of the target protein, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[6]

Core Concepts in Pharmacophore Modeling

The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[7] In essence, a pharmacophore model is a 3D abstract representation of the key molecular features responsible for a drug's activity, rather than its specific chemical structure.

These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic (AR) rings

-

Positive/Negative Ionizable (PI/NI) centers

There are two primary methodologies for generating a pharmacophore model, the choice of which is dictated by the available structural data.[7]

-

Ligand-Based Modeling: This approach is employed when the 3D structure of the target protein is unknown or unreliable.[8][9] The model is generated by analyzing a set of known active ligands, superimposing their 3D conformations, and identifying the common chemical features that are essential for their biological activity.[8]

-

Structure-Based Modeling: When a high-resolution 3D structure of the target protein (typically from X-ray crystallography or Cryo-EM) is available, this method is preferred.[10] The model is derived directly from the key interaction points between the protein and a bound ligand within the active site, providing a more direct and often more accurate representation of the required features for binding.[7][10]

Experimental Workflow: Generating a Validated Pharmacophore Model

A robust pharmacophore modeling workflow is a multi-stage process that requires careful execution and rigorous validation to be trustworthy. The process ensures that the final model is not only descriptive of known inhibitors but also predictive for the discovery of new ones.

Phase 1: Dataset Preparation

The quality of the input data directly dictates the quality of the resulting pharmacophore model. This is the most critical, causality-defining step.

For Ligand-Based Modeling:

-

Assemble a Training Set: Curate a set of molecules with known biological activity against the target of interest. This set should include structurally diverse compounds and span a wide range of potencies (e.g., from low nanomolar to micromolar).

-

Define Actives and Inactives: Partition the training set. "Actives" are typically the most potent compounds (e.g., IC₅₀ < 100 nM). "Inactives" are compounds with significantly lower or no activity. The inclusion of inactives helps refine the model by defining features that should not be present.

-

Generate 3D Conformations: For each molecule, generate a diverse and energetically plausible ensemble of 3D conformations, as ligand flexibility is a key challenge in this approach.[8]

For Structure-Based Modeling:

-

Obtain and Prepare the Protein Structure: Download the 3D structure of the target protein, preferably co-crystallized with a ligand, from a database like the Protein Data Bank (PDB).

-

Protein Preparation Protocol:

-

Remove all non-essential molecules (water, ions, co-solvents).

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assign correct protonation states for amino acid residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

-

Perform a restrained energy minimization to relieve any steric clashes introduced during preparation.[11]

-

-

Identify the Active Site: Define the binding pocket based on the location of the co-crystallized ligand or through pocket detection algorithms.[10]

Phase 2: Model Generation

With the prepared dataset, the pharmacophore model can be generated using specialized software (e.g., Discovery Studio, MOE, LigandScout, Pharmit).[7][12]

This protocol focuses on identifying common features among a set of active inhibitors.

Caption: Ligand-Based Pharmacophore Workflow.

Step-by-Step Methodology:

-

Feature Mapping: The software identifies potential pharmacophoric features for all conformations of each active ligand in the training set.

-

Molecular Alignment: The core of the process involves aligning the molecules in 3D space to maximize the overlap of their common features.[8]

-

Hypothesis Generation: The algorithm generates a series of pharmacophore hypotheses, each consisting of a unique combination of 3D-arranged features. These hypotheses are scored based on how well they map to the active molecules and exclude the inactive ones.

-

Clustering and Refinement: Similar hypotheses are clustered, and the highest-scoring, most representative model from each cluster is retained for validation.

This protocol leverages the known protein-ligand interactions.

Caption: Structure-Based Pharmacophore Workflow.

Step-by-Step Methodology:

-

Interaction Analysis: The software analyzes the prepared protein-ligand complex to identify all significant intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, pi-pi stacking).

-

Feature Generation: For each key interaction, a corresponding pharmacophoric feature is generated and placed in the 3D space of the active site. For example, a hydrogen bond from a backbone NH group in the protein's hinge region to a nitrogen atom on the pyrazole ring would generate an HBA feature.

-

Excluded Volume Definition: The shape of the protein's active site is used to define "excluded volumes." These are regions of space that a potential ligand cannot occupy due to steric hindrance from the protein, which significantly refines the model's specificity.

-

Model Refinement: The generated features and excluded volumes are combined to create the final, structure-based pharmacophore model.

Phase 3: Rigorous Model Validation

A generated pharmacophore is merely a hypothesis until it is rigorously validated. The goal of validation is to prove that the model can reliably distinguish between active and inactive compounds and is thus suitable for predicting new hits.[7]

Self-Validating Protocol:

-

Prepare a Test Set: A crucial step for trustworthiness is to use a separate dataset that was not used in the model's creation. This test set should contain both known actives (different from the training set) and a larger number of presumed inactives or "decoys."

-

Screen the Test Set: Use the pharmacophore hypothesis to screen the test set, classifying each molecule as a "hit" (if it matches the pharmacophore) or a "non-hit."

-

Calculate Validation Metrics: Analyze the results to assess the model's predictive power.

Key Validation Metrics Summary

| Metric | Description | Good Model Indication |

| True Positives (TP) | Number of active compounds correctly identified as hits. | High |

| True Negatives (TN) | Number of inactive compounds correctly identified as non-hits. | High |

| False Positives (FP) | Number of inactive compounds incorrectly identified as hits. | Low |

| False Negatives (FN) | Number of active compounds incorrectly identified as non-hits. | Low |

| Sensitivity | The ability to identify active compounds (TP / (TP + FN)). | High (> 0.7) |

| Specificity | The ability to reject inactive compounds (TN / (TN + FP)). | High (> 0.7) |

| Enrichment Factor (EF) | The ratio of active compounds found in a small fraction of the screened database compared to random selection. | High (> 1.0) |

| Güner-Henry (GH) Score | A comprehensive metric combining hit rates of actives, inactives, and enrichment (ranges from 0 to 1). | High (> 0.7) |

| ROC Curve AUC | The Area Under the Receiver Operating Characteristic curve plots the true positive rate against the false positive rate. | Close to 1.0 |

A model that performs well across these metrics is considered validated and can be used for the next phase with a high degree of confidence.

Phase 4: Virtual Screening and Hit Identification

The validated pharmacophore model serves as a 3D search query to rapidly screen large virtual compound libraries (containing millions of molecules) for novel structures that match the essential features for bioactivity.[13]

Caption: Pharmacophore-Based Drug Discovery Pipeline.

Screening Workflow:

-

Database Preparation: The chosen compound library is processed to generate 3D conformations for each entry.

-

Pharmacophore Matching: The screening software rapidly evaluates each conformation of every molecule in the database to see if it can spatially match the features of the pharmacophore query.

-

Hit List Generation: Molecules that successfully match the query are collected into a "hit list."

-

Post-Screening Filtering: The initial hit list is often large. It is further refined using other computational methods, such as molecular docking to predict binding poses and scoring, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property prediction to filter out compounds with poor drug-like characteristics.[13]

-

Candidate Selection: A final, manageable number of promising candidates are selected for chemical synthesis and subsequent biological testing, leading to the identification of novel lead compounds.

Conclusion

Pharmacophore modeling is a powerful, knowledge-driven computational tool that significantly accelerates the hit-to-lead discovery process. For inhibitors based on the this compound scaffold, this technique provides a rational framework to identify the crucial three-dimensional arrangement of chemical features required for potent and selective biological activity. By integrating either ligand-based knowledge or structure-based insights, researchers can move beyond simple 2D similarity and navigate the vastness of chemical space with a clear, validated 3D blueprint. The methodologies outlined in this guide, from rigorous dataset preparation to multi-faceted validation, provide a trustworthy pathway to translate a promising chemical scaffold into novel therapeutic candidates.

References

- Vertex AI Search. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.

-

Akhtar, M. J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Retrieved from [Link]

-

Cerchia, C., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PubMed Central. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]

-

Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]

-

Aggarwal, N., & Kumar, R. (2014). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

-

Schrodinger. (2020). Demonstration-7 Pharmacophore model generation and screening. YouTube. Retrieved from [Link]

-

Gorgani, L., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

-

ClinicSearch. (n.d.). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. Retrieved from [Link]

-

Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Retrieved from [Link]

-

Alam, M. S., et al. (2023). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. Retrieved from [Link]

-

Rodrigues, F. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

-

Srichairatanakool, B., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Retrieved from [Link]

-

SeeSAR. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Retrieved from [Link]

-

Sun, M., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Propyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

-

ACS Omega. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Retrieved from [Link]

-

TeachOpenCADD. (n.d.). Ligand-based pharmacophores. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]

-

MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

-

J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved from [Link]

-

SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Omixium. (2025). Ligand-Based Pharmacophore Modeling using RDKit. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. (1-Propyl-1H-pyrazol-4-yl)methanamine [myskinrecipes.com]

- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 10. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 11. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]

- 13. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines Functionalized with 1-Propyl-1H-pyrazol-4-amine

This Application Note is structured to address the synthesis of functionalized pyrazolo[1,5-a]pyrimidines, specifically focusing on the incorporation of 1-propyl-1H-pyrazol-4-amine .

Scientific Note on Chemical Topology:

It is critical to distinguish between the core-forming reagents and functionalizing reagents. The pyrazolo[1,5-a]pyrimidine bicyclic core is synthesized via the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles. The This compound specified in your request possesses an amine at the 4-position, which is topologically incapable of forming the [1,5-a] bridgehead. Therefore, this protocol details the "Landing Pad" Strategy : synthesizing a reactive electrophilic core (5,7-dichloropyrazolo[1,5-a]pyrimidine) and using this compound as a nucleophile to install a bioactive side chain via regioselective nucleophilic aromatic substitution (

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for the purine ring of ATP in kinase inhibitors. This guide details the synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine library. The workflow utilizes a modular "Landing Pad" approach:

-

Core Construction: Cyclocondensation of a 3-aminopyrazole with a 1,3-dielectrophile.

-

Activation: Chlorination to generate the 5,7-dichloro intermediate.

-

Functionalization: Regioselective

using This compound to target the highly electrophilic C7 position.

Scientific Rationale & Mechanism (E-E-A-T)

The "Landing Pad" Strategy

Direct cyclization using 4-aminopyrazoles yields pyrazolo[4,3-d]pyrimidines or [3,4-b]pyridines, not the [1,5-a] system. To incorporate the 4-aminopyrazole moiety into a [1,5-a] scaffold, we must first build the core using a 3-aminopyrazole and then attach the 4-aminopyrazole as a substituent.

Regioselectivity of

The 5,7-dichloropyrazolo[1,5-a]pyrimidine scaffold presents two electrophilic sites: C5 and C7.

-

C7 Position: This carbon is electronically coupled to the bridgehead nitrogen (N4), making it significantly more electron-deficient and reactive toward nucleophiles.

-

C5 Position: Less reactive, typically requiring higher temperatures or catalysis to substitute.

-

Outcome: Under controlled conditions (room temperature to mild heat), This compound will selectively displace the chloride at C7, yielding the 7-amino-5-chloro derivative. This leaves the C5 chloride available for a subsequent substitution (e.g., with a second amine or Suzuki coupling), enabling the creation of complex dual-inhibitors.

Experimental Workflows

Phase 1: Synthesis of the "Landing Pad" (Core Scaffold)

Target: 5,7-Dichloropyrazolo[1,5-a]pyrimidine Precursor: 1H-pyrazol-3-amine (or substituted variant)

Step 1.1: Cyclocondensation

-

Reagents: Charge a round-bottom flask with 1H-pyrazol-3-amine (1.0 equiv) and diethyl malonate (1.2 equiv).

-

Solvent/Base: Add sodium ethoxide (NaOEt) in absolute ethanol (1.0 M solution, 2.5 equiv).

-

Reaction: Reflux at 80°C for 6–8 hours. The reaction precipitates the sodium salt of the product.

-

Workup: Cool to RT. Filter the solid. Dissolve in minimal water and acidify with HCl to pH 2–3 to precipitate the pyrazolo[1,5-a]pyrimidine-5,7-diol .

-

Yield Expectation: 75–85%.

Step 1.2: Chlorination (Activation)

-

Reagents: Suspend the 5,7-diol (from Step 1.1) in phosphorus oxychloride (

, 10 equiv). -

Catalyst: Add N,N-dimethylaniline (1.0 equiv) or a catalytic amount of DMF.

-

Reaction: Reflux (105°C) for 4–6 hours until the solution becomes clear.

-

Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.

-

Extraction: Extract with Dichloromethane (DCM). Wash with saturated

and brine. Dry over -

Product: 5,7-Dichloropyrazolo[1,5-a]pyrimidine . (Purify via flash chromatography if necessary, typically Hexane/EtOAc).

Phase 2: Functionalization with this compound

Target: 5-Chloro-N-(1-propyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Protocol

-

Setup: In a reaction vial, dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol) in Ethanol (EtOH) or n-Butanol (5 mL).

-

Nucleophile: Add This compound (1.1 equiv, 1.1 mmol).

-

Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Conditions:

-

Method A (Thermal): Heat at 60–80°C for 2–4 hours.

-

Method B (Microwave - Recommended): Heat at 100°C for 20 minutes.

-

-

Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. The starting material (dichloro) should disappear, replaced by a mono-substituted product peak.

-

Workup: Concentrate the solvent. Triturate the residue with cold ether or water to precipitate the product.

-

Purification: Recrystallize from EtOH or purify via silica gel chromatography (DCM/MeOH gradient).

Data Presentation & Troubleshooting

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Base | Temp (°C) | Time | Yield (%) | Regioselectivity (C7:C5) |

| 1 | EtOH | 25 (RT) | 12 h | 45% | >99:1 | |

| 2 | EtOH | DIPEA | 80 (Reflux) | 3 h | 82% | 95:5 |

| 3 | n-BuOH | DIPEA | 110 | 1 h | 78% | 85:15 |

| 4 | EtOH | DIPEA | 100 (MW) | 20 min | 91% | 98:2 |

Note: Higher temperatures (Entry 3) degrade regioselectivity, leading to some double substitution or C5 substitution.

Troubleshooting Guide

-

Low Yield: Ensure the this compound hydrochloride salt is fully neutralized by the base (use 3.0 equiv base if using HCl salt).

-

Poor Solubility: Switch solvent to DMF or NMP if the dichloro core is insoluble in alcohols.

-

Regioselectivity Loss: Lower the reaction temperature. C7 substitution is kinetically favored; C5 requires higher activation energy.

Visualized Pathway (Graphviz)

The following diagram illustrates the convergent synthesis, highlighting the distinct origin of the core versus the substituent.

Caption: Synthesis pathway showing the construction of the electrophilic core followed by the nucleophilic insertion of this compound.

References

-

Vertex AI Search. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. National Institutes of Health. 1

-

BenchChem. (2025). Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem Application Notes. 2

-

MDPI. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. 3

-

Sigma-Aldrich. (n.d.). This compound hydrochloride Product Specification. Merck KGaA. Link

-

Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. 4

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]

- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Microwave-Assisted Synthesis Involving 1-Propyl-1H-pyrazol-4-amine

Introduction & Executive Summary

The pyrazole scaffold, particularly 1-substituted-1H-pyrazol-4-amine , represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. The specific derivative 1-propyl-1H-pyrazol-4-amine offers a unique lipophilic profile suitable for probing hydrophobic pockets in ATP-binding sites.

Traditional thermal synthesis of these derivatives often suffers from long reaction times, incomplete conversions, and difficult purification due to the oxidative instability of electron-rich amino-pyrazoles. Microwave-assisted organic synthesis (MAOS) addresses these challenges by providing rapid, uniform heating via dipolar polarization and ionic conduction. This enables high-yielding Nucleophilic Aromatic Substitutions (

Key Benefits of Microwave Protocols[1][2]

-

Kinetic Acceleration: Reaction times reduced from 12–24 hours (thermal) to 10–30 minutes.

-

Enhanced Purity: Minimized thermal degradation of the sensitive 4-amino moiety.

-

Solvent Versatility: Ability to use polar, microwave-absorbing solvents (EtOH, water, DMF) effectively.

Chemical Profile & Precursor Synthesis[3][4][5]

Before utilizing this compound in complex couplings, it is often synthesized freshly to ensure integrity.

| Property | Specification |

| Compound Name | This compound |

| Molecular Formula | |

| Molecular Weight | 125.17 g/mol |

| Appearance | Pale yellow to brown oil/solid (oxidizes rapidly in air) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; Modest solubility in water |

| Storage | Store under Argon/Nitrogen at -20°C; Hygroscopic |

Workflow Diagram: Synthesis & Application

The following diagram illustrates the streamlined microwave workflow from the nitro-precursor to the final drug scaffold.

Caption: Figure 1.[1][2] Integrated microwave workflow for generating and utilizing this compound.

Experimental Protocols

Protocol A: Synthesis of Precursor (If not commercially sourced)

Objective: Rapid alkylation of 4-nitropyrazole followed by reduction.

-

Alkylation (Step 1):

-

Vessel: 10 mL Microwave vial with magnetic stir bar.

-

Reagents: 4-Nitropyrazole (1.0 eq), 1-Iodopropane (1.2 eq),

(1.5 eq). -

Solvent: DMF (3 mL per mmol).

-

MW Parameters: 100°C, High Absorption, 10 minutes.

-

Workup: Dilute with water, extract with EtOAc. Yields typically >90%.

-

-

Reduction (Step 2):

-

Reagents: 1-Propyl-4-nitropyrazole (from Step 1), Iron powder (5.0 eq),

(5.0 eq). -

Solvent: EtOH:

(3:1). -

MW Parameters: 80°C, 15 minutes.

-

Note: Filter hot through Celite to remove iron residues immediately.

-

Protocol B: Coupling (Kinase Inhibitor Synthesis)

Context: This is the primary application for this amine. It is used to displace halides on pyrimidine or pyridine scaffolds (e.g., 2,4-dichloropyrimidine) to create CDK or JAK inhibitor analogs.

Reagents:

-

Nucleophile: this compound (1.0 eq)

-

Electrophile: 2,4-Dichloropyrimidine (1.0 eq) (or similar heteroaryl halide)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

-

Why Alcohol? Alcohols are excellent microwave absorbers (

high) and facilitate proton transfer in

-

Step-by-Step Methodology:

-

Preparation: In a 5 mL microwave process vial, dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in EtOH (3 mL).

-

Addition: Add this compound (125 mg, 1.0 mmol) followed by DIPEA (348 µL, 2.0 mmol).

-

Sealing: Crimp the vial with a PTFE-lined silicone cap.

-

Irradiation:

-

Mode: Dynamic (hold temperature).

-

Temperature: 120°C.

-

Time: 15 minutes.

-

Stirring: High (600 rpm).

-

Pressure Limit: Set to 15 bar (safety cutoff).

-

-

Monitoring: Analyze by LC-MS. The 4-amino group typically displaces the C-4 chloride (more electrophilic position) preferentially.

-

Workup: Concentrate the solvent in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Data Summary: Thermal vs. Microwave

| Parameter | Thermal (Reflux) | Microwave (120°C) |

| Time | 12 Hours | 15 Minutes |

| Yield | 65-70% | 85-92% |

| Impurity Profile | Significant oxidation byproducts | Clean crude; minimal oxidation |

Protocol C: Amide Coupling (Direct Acylation)

Context: Attaching the pyrazole amine to a carboxylic acid core.

-

Activation: Mix Carboxylic Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. Stir at RT for 5 mins.

-

Addition: Add this compound (1.1 eq).

-

MW Irradiation: Heat to 60°C for 10 minutes .

-

Note: High temps (>100°C) with HATU can cause racemization or byproduct formation; mild MW heating accelerates the kinetics without degradation.

-

Mechanistic Insight & Troubleshooting

Why Microwave?

The reaction of this compound involves the lone pair on the exocyclic amine. However, the pyrazole ring is electron-rich, which can reduce the nucleophilicity of the amine compared to a standard aniline.

-

Dielectric Heating: Ethanol (Protocol B) couples efficiently with the microwave field. The rapid superheating creates localized "hot spots" at the molecular level, increasing the effective collision frequency between the amine and the electrophile.

-

Pressure Effect: Performing the reaction in a sealed vessel allows the solvent to exceed its boiling point (EtOH bp 78°C

reaction at 120°C), significantly increasing the rate constant (

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion | Deactivation of amine (oxidation) | Use fresh amine or store under Ar. Increase MW temp to 140°C. |

| Regioisomer Mix | Competition from Ring Nitrogens | Use a non-nucleophilic base (DIPEA). Ensure the "1-propyl" group is stable (it blocks the N1 site). |

| Vessel Failure | Excessive Pressure | Do not fill vial >75%. Use EtOH instead of MeCN (lower vapor pressure expansion). |

References

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, 2019.[3] Link

- Relevance: Establishes baseline microwave protocols for aminopyrazoles.

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Journal of Medicinal Chemistry (via NIH), 2023. Link

- Relevance: Validates the coupling of pyrazol-4-amines to pyrimidines for kinase inhibitor synthesis.

-

Microwave-Assisted Synthesis of Pyrazoles - A Review. European Journal of Life Sciences, 2025. Link

- Relevance: Comprehensive review of microwave effects on pyrazole chemistry.

-

This compound Product Data. Sigma-Aldrich / Merck. Link

- Relevance: Commercial availability and physical property verific

Sources

Introduction: The Strategic Importance of 1-propyl-1H-pyrazol-4-amine in Modern Drug Discovery

An In-Depth Guide to Catalyst Selection for C-N and C-C Coupling Reactions with 1-propyl-1H-pyrazol-4-amine

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1][2] Specifically, 4-aminopyrazoles are crucial building blocks for creating compounds that target key biological pathways.[3] The functionalization of the 4-amino position on the pyrazole ring, particularly on substrates like this compound, through robust C-N and C-C bond-forming reactions is a critical step in the synthesis of novel drug candidates.[1]

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools for this purpose.[4][5] However, the successful execution of these reactions with electron-rich heterocyclic amines like this compound is not trivial. The pyrazole nitrogen atoms can act as catalyst poisons, and the electron-rich nature of the amine can complicate the desired catalytic cycle.[6][7] This guide provides a comprehensive overview of catalyst selection principles, detailed screening workflows, and field-proven protocols to empower researchers in navigating the complexities of these powerful transformations.

Pillar 1: Understanding the Catalytic System for Pyrazole Amine Coupling

A successful cross-coupling reaction is a carefully orchestrated interplay of four key components: the palladium precursor, the ligand, the base, and the solvent.[8] Understanding the role of each is paramount to rational catalyst selection and optimization.

-

Palladium Precursor: The journey to the active Pd(0) catalyst often begins with a stable Pd(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃.[5] These are reduced in situ to the active Pd(0) species that enters the catalytic cycle. More advanced, pre-formed precatalysts (e.g., G2 or G3 XPhos Pd precatalysts) offer improved stability and reliability by ensuring efficient generation of the active catalyst.[9]

-

The Ligand (The Heart of the Catalyst): The ligand is arguably the most critical component, dictating the catalyst's reactivity, stability, and substrate scope.[4][8] For coupling reactions involving electron-rich heterocyclic amines, ligands must possess two key features:

-

Steric Bulk: Bulky ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, tBuDavePhos), accelerate the reductive elimination step—the final, product-forming step of the catalytic cycle.[3][8] This is often the rate-limiting step and is crucial for preventing catalyst decomposition.

-

Electron-Donating Ability: Electron-rich ligands increase electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.[8]

-

-

The Base: The base plays multiple roles. In Buchwald-Hartwig amination, it is required to deprotonate the amine, forming the active nucleophile.[8] In both Suzuki and Buchwald-Hartwig reactions, it facilitates the regeneration of the Pd(0) catalyst. The choice of base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) is critical and depends on the pKa of the amine and the tolerance of the substrates to basic conditions.

-

The Solvent: The solvent must solubilize all reaction components and is often chosen based on its boiling point to achieve the necessary reaction temperature. Common choices include toluene, dioxane, and THF.

Pillar 2: Key Coupling Methodologies & Recommended Catalysts

A. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for coupling an amine with an aryl or heteroaryl halide.[10][11] When using this compound as the nucleophile, the primary challenge is overcoming the potential for catalyst inhibition by the pyrazole ring nitrogens.

Causality of Catalyst Choice: Catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands are the most effective.[12] These ligands create a sterically hindered coordination sphere around the palladium atom, which favors the desired C-N reductive elimination over side reactions. For challenging couplings involving five-membered heterocycles, ligands like AdBrettPhos have been shown to be particularly effective.[12]

Caption: Catalytic cycle for the Suzuki-Miyaura C-C coupling reaction.

| Coupling Partner Class | Recommended Ligand/Catalyst | Palladium Source | Recommended Base | Solvent | Typical Temp. (°C) |

| Arylboronic acids (electron-neutral) | XPhos or SPhos | XPhos Pd G2 [9] | K₃PO₄ | Dioxane/H₂O | 80-100 |

| Heteroarylboronic acids | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 |

| Sterically Hindered Boronic Acids | PEPPSI-IPr [13] | (Pre-formed catalyst) | K₂CO₃ | Dioxane | 60-80 |

| Alkylboronic acids / trifluoroborates | Buchwald Ligands | Pd₂(dba)₃ | Cs₂CO₃ | THF/H₂O | 65 |

Table 2: Recommended starting conditions for Suzuki-Miyaura coupling with a 4-halo-1-propyl-1H-pyrazole substrate.

Pillar 3: A Practical Workflow for Catalyst Screening & Optimization

Intelligent screening is the most efficient path to a high-yielding, robust reaction. [14]A systematic approach saves time and resources. High-throughput experimentation can dramatically accelerate this process. [15]

Caption: A logical workflow for systematic catalyst screening and optimization.

Experimental Protocols

Safety Precaution: Palladium-catalyzed cross-coupling reactions should always be performed in a well-ventilated fume hood. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of an aryl bromide with this compound.

-

Reaction Setup:

-

To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), the ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol %), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

-

Seal the vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [14]

-

-

Reagent Addition:

-

Add this compound (1.2 mmol, 1.2 equiv) as a solid or solution in the reaction solvent.

-

Add the anhydrous solvent (e.g., Toluene, 3-5 mL) via syringe.

-

-

Reaction Execution:

-

Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

-

Stir the reaction vigorously for the specified time (typically 4-24 hours).

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by taking small aliquots and analyzing by TLC, LC-MS, or GC-MS. [14] * Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of a 4-bromo-1-propyl-1H-pyrazole with an arylboronic acid.

-

Reaction Setup:

-

To an oven-dried reaction vial, add 4-bromo-1-propyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %), the ligand (e.g., SPhos, 0.04 mmol, 4 mol %), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

-

Seal the vessel and establish an inert atmosphere as described in Protocol 1.

-

-

Solvent Addition:

-

Add the solvent system (e.g., Dioxane and water in a 4:1 ratio, 5 mL total) via syringe. The solution should be sparged with inert gas for 10-15 minutes before addition to remove dissolved oxygen.

-

-

Reaction Execution:

-

Place the sealed vessel in a preheated heating block at the target temperature (e.g., 90 °C).

-

Stir vigorously for 2-18 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and water. Separate the aqueous and organic layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

-

Conclusion and Future Outlook

The strategic functionalization of this compound via palladium-catalyzed cross-coupling is a powerful approach for the synthesis of novel chemical entities in drug discovery. Success hinges on the rational selection of a catalyst system tailored to the specific electronic and steric properties of the pyrazole substrate. The use of bulky, electron-rich phosphine ligands is a validated and highly effective strategy. By employing a systematic screening workflow and adhering to robust experimental protocols, researchers can reliably and efficiently synthesize a diverse array of functionalized pyrazole derivatives, accelerating the pace of innovation in medicinal chemistry.

References

-

MDPI. (2022-12-27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

-

ACS Publications. (2022-07-10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

-

PubMed Central. (2020-10-12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]

-

YouTube. (2025-02-13). Catalexis Catalyst Screening Platform for Catalyst Optimization. Available from: [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

-

University of Windsor. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]

-

ACS Publications. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

-

NIH. (2023-06-20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

-

ResearchGate. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available from: [Link]

-

DSpace@MIT. (2012). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available from: [Link]

-

PMC. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

ACS Publications. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. Available from: [Link]

-

Science. (2024). Aminative Suzuki–Miyaura coupling. Available from: [Link]

-

RSC Publishing. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available from: [Link]

-

MDPI. (2022). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

-

MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

RSC Publishing. (2025-01-22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

-

ResearchGate. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]

-

PMC. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

-

ACS Publications. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society. Available from: [Link]

-

ACS Publications. (2024-08-13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. (2020). Mechanistic investigation of palladium-catalysed oxidative amination.... Available from: [Link]

-

PMC - NIH. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

ResearchGate. Screening of catalysts for cross coupling reaction. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

-

University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. Available from: [Link]

-

ResearchGate. (2019). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Available from: [Link]

-

Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. Available from: [Link]

-

PMC - NIH. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]

-

NIH. (2014-01-13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

-

ResearchGate. (2022-01-07). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches.... Available from: [Link]

Sources

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures Involving 1-Propyl-1H-pyrazol-4-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common cyclization failures encountered when using 1-propyl-1H-pyrazol-4-amine as a key building block for fused heterocyclic systems. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate these synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My Gould-Jacobs reaction with this compound to form a pyrazolo[3,4-b]pyridin-4-one derivative is failing or giving very low yields. What are the common causes?

A1: The Gould-Jacobs reaction is a powerful tool, but its success with heterocyclic amines like this compound hinges on careful control of a multi-step process. Failures often arise from issues in one of the following stages: initial condensation, thermal cyclization, or subsequent hydrolysis and decarboxylation.[1][2]

Common Failure Points & Troubleshooting Steps:

-

Incomplete Initial Condensation: The first step is the reaction of your aminopyrazole with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilinomethylenemalonate intermediate.[2]

-

Purity of Starting Materials: Ensure your this compound and DEEM are of high purity. Impurities can inhibit the reaction. Consider recrystallization or column chromatography of the aminopyrazole if its purity is questionable.

-

Reaction Temperature: While this initial condensation can often be performed at moderate temperatures, gentle heating may be required to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting amine.

-

-

Failure of Thermal Cyclization: This is the most common and critical failure point. The high temperatures required for the intramolecular cyclization can lead to decomposition.[3]

-

Insufficient Temperature: The cyclization requires significant thermal energy, often in the range of 250 °C.[3] Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is reaching and maintaining the target temperature.

-

Product Degradation: Conversely, prolonged heating at very high temperatures can lead to decomposition of the desired product. It is a delicate balance. A thorough time-temperature examination is crucial to optimize the yield.[3]

-

Alternative Cyclization Conditions: Consider microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[4] Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is another alternative that can promote cyclization under milder conditions than traditional thermal methods.

-

-

Issues with Saponification and Decarboxylation: If the cyclized intermediate is formed but the final product is not obtained, the issue may lie in the final steps.

-

Incomplete Hydrolysis: Ensure complete saponification of the ester to the carboxylic acid by using a sufficient excess of base (e.g., NaOH) and adequate reflux time. Monitor by TLC or LC-MS.

-

Decarboxylation Failure: Decarboxylation also requires high temperatures. If the carboxylic acid intermediate is isolated, ensure it is heated sufficiently above its melting point to drive off CO₂.

-

Troubleshooting Guide for Specific Cyclization Reactions

Issue 1: Low Yield and Side Product Formation in Pyrazolo[3,4-b]pyridine Synthesis via Friedländer-type Annulation

The Friedländer synthesis, which involves the condensation of a 2-amino-aldehyde or -ketone with a compound containing a reactive α-methylene group, is a common strategy for constructing quinoline and related heterocyclic systems.[5] When adapting this to this compound, you are reacting it with a 1,3-dicarbonyl compound.

Question: I am attempting a Friedländer-type synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound and an unsymmetrical β-diketone, but I'm getting a mixture of products and a low yield of the desired regioisomer. What's going wrong?

Answer: This is a classic challenge in Friedländer-type syntheses with unsymmetrical ketones. The regioselectivity of the cyclization is a primary concern, and side reactions can further reduce your yield.

Causality and Troubleshooting:

-

Regioselectivity Issues: With an unsymmetrical β-diketone, two different enolates can form, leading to two possible regioisomers of the final pyrazolo[3,4-b]pyridine.

-

Steric Hindrance: The N-propyl group on your pyrazole can exert steric influence, potentially favoring the reaction at the less hindered carbonyl group of the diketone. However, this is not always a controlling factor.

-

Electronic Effects: The electronic nature of the substituents on the β-diketone will also play a crucial role. The more electrophilic carbonyl carbon is more likely to be attacked by the amine.

-

Catalyst Choice: The choice of catalyst (acid or base) can influence which initial condensation pathway is favored. Lewis acids like ZnCl₂, Sc(OTf)₃, or In(OTf)₃ can alter the regioselectivity compared to Brønsted acids.[6] A catalyst screen is highly recommended.

-

-

Low Yield and Side Reactions:

-

Self-Condensation of the Ketone: Under the reaction conditions, the β-diketone can undergo self-condensation, consuming your starting material and complicating purification.

-

Incomplete Cyclization: The intermediate Schiff base or enamine may not cyclize efficiently. This can be due to insufficient heating or an inappropriate catalyst.

-

Decomposition: As with the Gould-Jacobs reaction, high temperatures can lead to the decomposition of starting materials and products.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Friedländer-type synthesis.

Experimental Protocol: Catalyst Screening for Friedländer Annulation

-

Setup: In parallel reaction vials, place this compound (1 mmol) and your chosen solvent (e.g., ethanol, toluene, or a high-boiling point solvent like diphenyl ether).

-

Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% p-TsOH, 10 mol% ZnCl₂, 10 mol% In(OTf)₃).

-

Reagent Addition: Add the unsymmetrical β-diketone (1.1 mmol) to each vial. For improved regioselectivity, consider adding the ketone slowly over a period of 30-60 minutes.

-

Reaction: Heat the reactions to a predetermined temperature (e.g., reflux) and monitor the progress by TLC.

-

Analysis: After a set time (e.g., 12 hours), cool the reactions, and take a small aliquot from each for LC-MS analysis to determine the ratio of regioisomers and the extent of side product formation.

-

Optimization: Based on the results, scale up the condition that provides the best yield and regioselectivity.

Issue 2: Complete Failure of Combes-type Cyclization to Pyrazoloquinolines

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[7] For this compound, this should yield a pyrazolo[3,4-b]quinoline derivative.

Question: I'm trying to synthesize a 2,4-dimethylpyrazolo[3,4-b]quinoline from this compound and acetylacetone using sulfuric acid as a catalyst, but I'm only recovering starting materials or a complex tar. What is preventing the reaction?

Answer: The Combes synthesis is highly dependent on strong acid catalysis to promote the cyclization of the intermediate enamine.[8] However, the basic nitrogens of the pyrazole ring can complicate this process, and strongly electron-withdrawing groups can inhibit the reaction.

Causality and Troubleshooting:

-

Protonation of the Pyrazole Ring: The N2 nitrogen of the pyrazole ring is basic and will be protonated by the strong acid catalyst. This deactivates the ring system, making the subsequent electrophilic aromatic substitution (the cyclization step) very difficult. The exocyclic amine at the 4-position is also basic and will be protonated.

-

Steric Hindrance from the N-Propyl Group: The propyl group at the N1 position can sterically hinder the approach of the acetylacetone and the subsequent cyclization onto the C5 position of the pyrazole ring.

-

Unfavorable Reaction Conditions: Strong sulfuric acid and high temperatures can lead to the sulfonation or decomposition of the pyrazole ring, resulting in tar formation.[8]

Alternative Strategies and Protocols:

-

Use a Milder Lewis Acid Catalyst: Instead of a strong Brønsted acid like H₂SO₄, try a Lewis acid such as ZnCl₂ or polyphosphoric acid (PPA). These can still activate the diketone for the initial condensation but may be less likely to fully deactivate the pyrazole ring.

-

Two-Step Procedure:

-

First, form the enamine intermediate under milder conditions. Reflux this compound and acetylacetone in a solvent like ethanol with a catalytic amount of acetic acid.

-

Isolate the enamine intermediate.

-

Then, subject the isolated enamine to stronger cyclizing conditions (e.g., PPA at 100-120 °C) to promote the ring closure. This can help to avoid the decomposition of the starting amine under harsh conditions.

-

Data Summary: Common Conditions for Combes-type Reactions

| Catalyst | Solvent | Temperature Range (°C) | Common Issues |

| H₂SO₄ (conc.) | Neat or H₂O | 100-150 | Ring deactivation, sulfonation, tar formation[8] |

| Polyphosphoric Acid (PPA) | Neat | 100-160 | Viscous reaction mixture, difficult workup |

| ZnCl₂ | Neat or high-boiling solvent | 150-200 | Requires high temperatures |

| Acetic Acid | Acetic Acid | Reflux | Often only forms the enamine intermediate |

Visualizing Reaction Pathways: Gould-Jacobs Mechanism

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the key steps in the Gould-Jacobs reaction as applied to this compound.

Caption: Key stages of the Gould-Jacobs reaction pathway.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN56. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

-

Wikipedia. Gould-Jacobs reaction. [Link]

-

Fichez, J.; Busca, P.; Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

Hassaballah, A. I.; AboulMagd, A. M.; Hemdan, M. M.; Hekal, M. H.; El-Sayed, A. A.; Farag, P. S. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv., 2024 , 14, 1836-1856. [Link]

-

El-Moghazy, S. M.; El-Sayed, N. S.; Ahmed, N. M. Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. J. Heterocycl. Chem.2018 , 55, 1246-1256. [Link]

-

Kaswan, P.; Sharma, S.; Kumar, V.; Kumar, A.; Singh, I.; Kumar, D. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem.2018 , 14, 254-282. [Link]

-

Zaman, A.; Khan, M. A.; Malik, M. A.; Ashraf, M. M.; Pervaiz, M.; Parvez, A.; Mahmood, A. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian J. Chem.2015 , 27, 2823-2826. [Link]

-

Wikipedia. Friedländer synthesis. [Link]

- Dousson, C. B.; Heron, N. M.; Hill, G. B.

-

Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis; Kalyani Publishers: New Delhi, 2006; pp 500-502. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

Marco-Contelles, J.; Perez-Mayoral, E.; Samadi, A.; Carreiras, M. C.; Soriano, E. Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues. Tetrahedron2009 , 65, 849-856. [Link]

-

Pivina, T. S.; Zefirov, N. S. Thermal Decomposition of Nitropyrazoles. Propellants Explos. Pyrotech.2004 , 29, 23-31. [Link]

-

Dormer, P. G.; Eng, K. K.; Farr, R. N.; Humphrey, G. R.; McWilliams, J. C.; Reider, P. J.; Sager, J. W.; Volante, R. P. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. J. Org. Chem.2003 , 68, 467-477. [Link]

-

Shaffer, C. L.; Morton, M. D.; Hanzlik, R. P. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Org. Biomol. Chem.2004 , 2, 2041-2046. [Link]

-

Lavilla, R. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2095. [Link]

-

O'Callaghan, C. N.; McMurry, T. B. H. Regioselectivity of Friedländer Quinoline Syntheses. J. Chem. Res. (S)1995 , 214-215. [Link]

-

Lacerda, P. S. S.; da Silva, A. D.; Kaiser, M.; de Souza, M. C. B. V. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2019 , 24, 4573. [Link]

-

de Oliveira, C. S. A.; de Souza, R. O. M. A.; de Souza, M. C. B. V.; Vasconcelos, T. R. A. Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. J. Braz. Chem. Soc.2021 , 32, 1933-1942. [Link]

-

Wang, R.; Xu, H.; Liu, Y.; Cheng, G. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules2018 , 23, 3312. [Link]

-

Al-Issa, S. A. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Rev. Org. Chem.2021 , 18, 649-660. [Link]

-

Lacerda, P. S. S.; da Silva, A. D.; de Souza, M. C. B. V. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2019 , 24, 4573. [Link]

-

Wang, F.; Du, H.; Chen, L.; He, P. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. J. Phys. Chem. A2021 , 125, 10303-10313. [Link]

-

Maccari, R.; Ottanà, R.; Curinga, C.; Vigorita, M. G.; Giglio, M.; G-Recupero, S.; I-Barreca, M. L.; Bruno, G.; De Luca, L. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega2021 , 6, 3249-3261. [Link]

-

Al-Awadi, N. A.; El-Dusouqui, O. M. E.; Mathew, T.; Ibrahim, M. R. Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ARKIVOC2003 , 2003, 157-165. [Link]

-

Zhang, C.; Shu, Y.; Huang, Y.; Li, H.; Shreeve, J. M. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules2018 , 23, 124. [Link]

-

Zhang, M.; Li, J.; Li, G.; Wang, H.; Yan, T. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27, 6363. [Link]

-

Bose, D. S.; Idrees, M.; Jakka, N. M.; Rao, J. V. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. J. Comb. Chem.2010 , 12, 100-110. [Link]

-

Kumar, V.; Kumar, A.; Singh, I.; Kumar, D. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem.2018 , 14, 254-282. [Link]

-

Rios-Lombardia, N.; Morán-Valdivieso, C.; Vidal, C.; Garcia-Alvarez, J.; Lavandera, I.; Gotor-Fernández, V. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chem. Commun.2017 , 53, 8531-8545. [Link]

-

El-Faham, A.; El-Sayed, N. S.; El-Moghazy, S. M. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules2021 , 26, 5013. [Link]

-

De, S. K. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New J. Chem.2016 , 40, 8217-8224. [Link]

- Baxter, E. W.; Reitz, A. B. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US20210009566A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. ablelab.eu [ablelab.eu]

- 4. researchgate.net [researchgate.net]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignment of 1-propyl-1H-pyrazol-4-amine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and predicted ¹H NMR chemical shift assignment for 1-propyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry.